1-(6-Bromopyridin-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLRVLXKVIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 6-Bromopyridin-3-yl Ketones in Medicinal Chemistry
Executive Summary
In modern drug discovery, the 6-bromopyridin-3-yl ketone scaffold (e.g., 1-(6-bromopyridin-3-yl)ethanone) represents a high-value "privileged structure." Its utility stems from its bifunctional nature: it possesses an electrophilic carbonyl handle at the C3 position and a reactive halogen handle at the C6 position. This dual reactivity allows medicinal chemists to rapidly expand chemical space, particularly when transitioning from carbocyclic hits to heterocyclic leads to improve aqueous solubility and metabolic stability (a strategy known as "nitrogen scanning").
This guide details the structural rationale, synthetic pathways, and experimental protocols for leveraging this scaffold in the development of kinase inhibitors, GPCR ligands, and CNS agents.
Structural Significance & Electronic Profiling
The 6-bromopyridin-3-yl ketone moiety offers a distinct electronic profile compared to its phenyl analogs. Understanding these properties is crucial for predicting reactivity and biological interaction.
Electronic Deficit & Reactivity
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of an acyl group at C3 further depletes electron density from the ring.
-
C6-Position (Bromine): The electron-withdrawing nature of the pyridine nitrogen and the para-like relationship to the carbonyl group activates the C6-bromide toward oxidative addition with transition metals (Pd, Ni) and, under forcing conditions, Nucleophilic Aromatic Substitution (SNAr).
-
C3-Position (Ketone): The ketone is deactivated against enolization compared to phenyl ketones but remains highly susceptible to nucleophilic attack (e.g., amines, hydrides).
Physicochemical Advantages
Replacing a 4-bromophenyl ketone with a 6-bromopyridin-3-yl ketone typically results in:
-
Lower LogP: Increased hydrophilicity.
-
pKa Modulation: The pyridine nitrogen can serve as a hydrogen bond acceptor or, upon protonation, a donor, altering the binding mode within an enzyme pocket (e.g., the hinge region of kinases).
Synthetic Accessibility & Reaction Divergence
The power of this scaffold lies in its orthogonal reactivity . Chemists can selectively functionalize one end of the molecule without disturbing the other, allowing for divergent synthesis libraries.[1]
Divergent Reaction Pathways (Visualization)
The following diagram illustrates the logical flow of functionalization, distinguishing between C6-focused and C3-focused transformations.
Figure 1: Orthogonal functionalization pathways for 6-bromopyridin-3-yl ketones. Blue paths denote C6 modifications; Red paths denote C3 modifications.
Experimental Protocols
The following protocols are optimized for reproducibility and scalability. They address common pitfalls such as catalyst poisoning by the pyridine nitrogen or over-bromination during functionalization.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Target: Functionalization of C6 without affecting the ketone.
Rationale: The ketone moiety is generally stable to basic Suzuki conditions. However, weak bases are preferred to prevent aldol condensation side reactions.
Materials:
-
1-(6-bromopyridin-3-yl)ethanone (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with argon (3 cycles).
-
Solvation: Add the degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon.
-
Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: If the boronic acid contains nucleophilic amines, consider using Pd(OAc)₂/SPhos to prevent catalyst deactivation.
Protocol B: Hantzsch Thiazole Synthesis
Target: Converting the C3-acetyl group into a 2-aminothiazole (common in kinase inhibitors).
Rationale: This requires an initial
Procedure:
-
-Bromination:
-
Dissolve 1-(6-bromopyridin-3-yl)ethanone (1.0 equiv) in CHCl₃ or AcOH.
-
Add Br₂ (1.0 equiv) dropwise at 0 °C.
-
Allow to warm to RT and stir until the starting material is consumed (approx. 1-2 h).
-
Note: The product, 2-bromo-1-(6-bromopyridin-3-yl)ethanone, is a lachrymator. Handle in a fume hood.
-
-
Cyclization:
-
Dissolve the crude
-bromo ketone in EtOH. -
Add thiourea (1.1 equiv).
-
Reflux for 2–4 hours. A precipitate (HBr salt of the product) often forms.
-
-
Isolation:
-
Cool the mixture. Filter the solid or neutralize with sat. NaHCO₃ to isolate the free base.
-
Medicinal Chemistry Applications & Data
Case Study: Kinase Inhibitors
The 6-bromopyridin-3-yl ketone scaffold is a precursor for dual GSK-3β/CK-1δ inhibitors, relevant in Alzheimer's disease pathology. The pyridine nitrogen often interacts with the hinge region (e.g., Val135 in GSK-3β), while the C3-derived heterocycle extends into the solvent-exposed region or the hydrophobic back pocket.
Comparative Reactivity Data
The following table summarizes reaction yields for standard transformations on this scaffold versus its phenyl analog (4-bromoacetophenone), highlighting the electronic effects.
| Transformation | Reagent/Conditions | Yield (Pyridine Scaffold) | Yield (Phenyl Scaffold) | Notes |
| Suzuki Coupling | PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 85-92% | 90-95% | Pyridine N can slightly retard rate; yields comparable. |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 78-85% | 88-94% | Pyridine electron withdrawal makes imine formation faster but reduction slightly slower. |
| SNAr (Fluoride displacement) | Morpholine, DMSO, 100°C | <5% (with Br) | 0% | Br is a poor leaving group for SNAr unless ring is highly activated (requires F or Cl at C6). |
| Br₂, AcOH | 90-95% | 80-85% | Pyridine ring deactivates aromatic substitution, preventing ring bromination side products. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Available at: [Link]
-
Bioorganic Chemistry. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors.[3] (2025).[4][3] Available at: [Link]
-
Journal of the American Chemical Society. Site-Selective Functionalization of Pyridinium Derivatives. (2019). Available at: [Link]
Sources
- 1. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | CID 12846968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Debromination Side Reactions in Coupling Protocols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet often troublesome side reaction of debromination in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a comprehensive understanding of the underlying causes of debromination and to offer practical, field-proven troubleshooting strategies to minimize this unwanted side reaction, thereby improving your reaction yields and simplifying product purification.
Understanding the Challenge: What is Debromination and Why Does it Occur?
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination is an undesired side reaction where a bromine atom on an aryl or vinyl substrate is replaced by a hydrogen atom.[1] This process, also known as hydrodebromination or reductive debromination, leads to the formation of a byproduct that lacks the intended functional group, ultimately reducing the yield of the desired coupled product and complicating downstream purification efforts.[1]
Q2: What are the primary mechanistic pathways that lead to debromination?
A2: Debromination can occur through several mechanistic pathways, often competing with the desired productive coupling cycle. The key steps in a typical palladium-catalyzed cross-coupling reaction are oxidative addition, transmetalation, and reductive elimination.[2][3][4] Debromination side reactions typically arise from deviations in this catalytic cycle. One common pathway involves the formation of a palladium-hydride species (Pd-H). This can occur if a hydride is transferred to the palladium(II) intermediate after oxidative addition. Subsequent reductive elimination of the aryl group and the hydride results in the debrominated byproduct.[5] Sources of these hydrides can be varied and include solvents (like alcohols), amine bases, or even trace amounts of water in the reaction mixture.[5]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting debromination based on the specific coupling reaction you are performing.
Suzuki-Miyaura Coupling
Issue: Significant formation of the debrominated byproduct is observed alongside the desired biaryl product.
This is a frequent issue in Suzuki-Miyaura couplings. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.
Q3: My Suzuki-Miyaura reaction is showing significant debromination. Where should I start troubleshooting?
A3: High reaction temperatures are a common culprit for increased debromination.[1] If your reaction is running at a high temperature (e.g., >100 °C), the first step should be to lower it. Attempting the reaction at a milder temperature, such as 80 °C, can often significantly reduce the rate of the debromination side reaction without drastically affecting the desired coupling.[1]
Q4: Can the choice of base influence the extent of debromination?
A4: Absolutely. The base is a critical parameter. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote side reactions, including debromination.[1] It is often preferable to use weaker inorganic bases. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are generally milder yet effective.[1] If carbonates do not yield the desired outcome, potassium phosphate (K₃PO₄) can be a good alternative.[1]
Q5: How do phosphine ligands contribute to debromination?
A5: The electronic and steric properties of the phosphine ligand play a crucial role.[1] While bulky, electron-rich phosphine ligands are often used to promote oxidative addition, especially with less reactive aryl chlorides, they can also, in some cases, favor the reductive elimination pathway that leads to debromination.[1][5] If you are observing significant debromination with such a ligand, consider screening ligands that are less electron-donating.
Q6: Could my boronic acid be the source of the problem?
A6: Yes, the stability of the boronic acid is a key factor. Boronic acids can undergo a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] This reaction is dependent on factors like pH and the electronic nature of the boronic acid's organic substituent.[6][7] Using high-purity boronic acids is essential. For particularly unstable boronic acids, such as some heteroaromatic variants, using more stable derivatives like MIDA boronate esters or organotrifluoroborates can be an effective strategy.[6][8] These act as "slow release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[6]
Heck Coupling
Issue: The formation of a debrominated byproduct is competing with the desired Heck adduct.
In Heck couplings, the choice of base and the potential for hydride donation are critical considerations.
Q7: I am observing significant debromination in my Heck reaction. I am using triethylamine as the base. Could this be the issue?
A7: Yes, this is a likely cause. In Heck reactions, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, which can lead to the reductive debromination of the aryl halide.[1] A common and effective strategy to mitigate this is to switch to an inorganic base. Bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are generally not hydride sources and can significantly reduce the amount of debrominated byproduct.[1]
Buchwald-Hartwig Amination
Issue: My Buchwald-Hartwig amination is yielding the debrominated starting material instead of the desired amine.
Debromination in Buchwald-Hartwig aminations can be particularly frustrating. A systematic evaluation of the catalyst system and reaction conditions is necessary.
Q8: I am attempting a Buchwald-Hartwig amination with a bromo-pyridine, but I am mostly recovering the de-brominated pyridine. What should I investigate?
A8: Bromo-pyridines can be challenging substrates due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.[9] The choice of catalyst, and particularly the ligand, is critical.[9] Sterically hindered and electron-rich ligands are often necessary to promote the key steps of the catalytic cycle.[9] If you are observing debromination, it is advisable to screen different palladium precatalysts and phosphine ligands. Additionally, ensure that your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can interfere with the catalytic cycle.[9] The purity of all reagents, especially the solvent, is also paramount, as impurities can act as catalyst poisons.[9]
Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for minimizing debromination in a Suzuki-Miyaura coupling.
Reaction Scheme:
Step-by-Step Procedure:
-
Preparation: To a dry reaction flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[1]
Data Summary: Key Parameters for Minimizing Debromination
| Parameter | Recommendation | Rationale |
| Temperature | Start with lower temperatures (e.g., Room Temp to 80 °C)[1] | Higher temperatures can accelerate the rate of debromination side reactions.[1] |
| Base Selection | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1] | Strong bases can promote side reactions. Organic bases in Heck reactions can act as hydride donors.[1] |
| Ligand Choice | Screen various phosphine ligands. Consider less electron-donating ligands if debromination is severe.[1] | Bulky, electron-rich ligands can sometimes favor reductive elimination leading to debromination.[1] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).[1] | Protic solvents can be a source of protons for hydrodebromination. |
| Reagent Purity | Use high-purity boronic acids and ensure all reagents are dry.[6][9] | Impurities can act as hydride donors or catalyst poisons. Unstable boronic acids can undergo protodeboronation.[6] |
Advanced Strategies
Q9: I have tried optimizing the temperature, base, and ligand, but I still observe a significant amount of debromination. What else can I do?
A9: If standard optimization fails, consider these advanced strategies:
-
Use of Boronic Acid Derivatives: For Suzuki-Miyaura reactions with particularly problematic boronic acids, switching to more stable derivatives like MIDA boronates or organotrifluoroborates can be highly effective.[6][8] These reagents exhibit "slow release" of the boronic acid, maintaining a low concentration in the reaction mixture and thereby suppressing side reactions like protodeboronation.[6]
-
Catalyst Pre-activation: In some cases, the in-situ formation of the active Pd(0) catalyst can be inefficient. Using a pre-formed Pd(0) catalyst or a well-defined precatalyst can sometimes lead to cleaner reactions.
-
Additive Screening: The addition of certain salts, such as copper(I) salts, has been reported to influence the outcome of some coupling reactions. While their role can be complex, they are worth considering in challenging cases.
Conclusion
Debromination is a common but manageable side reaction in cross-coupling protocols. A systematic and logical approach to troubleshooting, focusing on the key reaction parameters of temperature, base, ligand, and reagent purity, will in most cases lead to a significant reduction in this unwanted byproduct. By understanding the mechanistic underpinnings of debromination, researchers can make informed decisions to optimize their reaction conditions, leading to higher yields and cleaner product profiles.
References
-
Wikipedia. (2023, December 1). Protodeboronation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). PubMed Central. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2014, October 30). ACS Publications. Retrieved from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Effect of bases and solvents on the Heck coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PubMed Central. Retrieved from [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. (2024, June 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). ACS Publications. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. (2025, March 20). Reddit. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 21). ResearchGate. Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PubMed Central. Retrieved from [Link]
-
Heck Coupling. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. (n.d.). PubMed Central. Retrieved from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020, November 24). MDPI. Retrieved from [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2024, December 18). ChemRxiv. Retrieved from [Link]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Analytical Crucible: A Comparative Guide to HPLC Method Development for Bromopyridine Impurities
For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and intermediates are non-negotiable cornerstones of drug safety and efficacy. Bromopyridines, a class of heterocyclic compounds integral to the synthesis of numerous pharmaceuticals, are no exception. Their impurity profile, arising from starting materials, synthetic byproducts, or degradation, can significantly impact the final drug product's quality and safety.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of bromopyridine impurities. Moving beyond a simple recitation of protocols, we will dissect the rationale behind experimental choices, empowering you to develop robust, specific, and stability-indicating methods.
The Genesis of Impurities: A Necessary Prelude to Method Development
Understanding the potential impurities in bromopyridine is the first critical step in developing a targeted analytical method. Impurities can be broadly categorized as:
-
Process-related impurities: Arising from the synthetic route, these can include unreacted starting materials, intermediates, byproducts of side reactions (e.g., isomers, over-brominated species), and reagents. For instance, the synthesis of 2-bromopyridine via a Sandmeyer-type reaction from 2-aminopyridine may result in impurities like residual 2-aminopyridine or phenolic byproducts.[1] Direct electrophilic bromination of a pyridine ring can lead to isomeric impurities (e.g., 3-bromo-4-methylpyridine when starting with 4-methylpyridine) or di-brominated species.[1]
-
Degradation products: These form over time due to exposure to environmental factors such as light, heat, humidity, acid, base, or oxidation.[2][3] Forced degradation studies are intentionally conducted to generate these impurities and ensure the analytical method can separate them from the parent API.[2][3][4]
A thorough understanding of the synthetic pathway and the chemical nature of the bromopyridine is paramount for anticipating the likely impurities.
The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
HPLC remains the preeminent technique for impurity profiling due to its high resolving power, sensitivity, and versatility for a broad range of compounds.[5] A typical reversed-phase HPLC method is the starting point for the analysis of bromopyridines and their impurities.[6][7]
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process, often guided by the principles of Quality by Design (QbD).[8] The following diagram illustrates a typical workflow:
Caption: A stepwise workflow for systematic HPLC method development.
A Comparative Analysis of HPLC Method Parameters
The success of an HPLC method hinges on the judicious selection and optimization of several key parameters.
Column Selection: The Heart of the Separation
The stationary phase is where the separation of the analyte from its impurities occurs. For bromopyridines, which are moderately polar compounds, several options are viable.
| Stationary Phase | Principle of Separation | Key Advantages | Key Disadvantages | Best Suited For |
| C18 (Octadecylsilane) | Reversed-phase chromatography based on hydrophobicity. | Highly versatile, robust, and widely available. Good retention for moderately polar to non-polar compounds.[7] | Limited retention for very polar impurities. Potential for peak tailing with basic compounds like pyridines. | General-purpose screening and analysis of a wide range of bromopyridine impurities. |
| C8 (Octylsilane) | Reversed-phase chromatography, less hydrophobic than C18. | Shorter analysis times for strongly retained compounds. Reduced potential for irreversible adsorption of hydrophobic impurities. | Lower retention for polar compounds compared to C18. | Analysis of mixtures containing highly hydrophobic impurities that are too strongly retained on C18. |
| Phenyl-Hexyl | Reversed-phase with π-π interaction capabilities. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions. Can provide alternative selectivity to C18. | May exhibit different retention behavior compared to traditional alkyl phases, requiring re-optimization. | Separating aromatic impurities, isomers, or compounds with subtle structural differences from the bromopyridine API. |
| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities.[6] | Excellent retention and selectivity for both polar and non-polar compounds, including ionic impurities. | Method development can be more complex due to the dual retention mechanism. | Analysis of complex samples containing a wide range of impurities with varying polarities and ionic characters. |
Expert Insight: While C18 columns are the workhorse for initial screening, the basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanols on the silica support. Using a modern, end-capped C18 column or operating at a low pH can mitigate this. For challenging separations involving isomers, a Phenyl-Hexyl phase can provide the necessary alternative selectivity.
Mobile Phase Optimization: The Driving Force
The mobile phase composition dictates the retention and elution of compounds. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like bromopyridines.[9][10] Operating at a pH well below the pKa of the pyridine nitrogen (typically around 2-3) ensures that it is protonated, leading to more consistent retention and improved peak shape. Formic acid (0.1%) or phosphoric acid are commonly used acid modifiers.[6][7] For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are essential.[6]
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed for impurity analysis.[7][9] This allows for the elution of impurities with a wide range of polarities within a reasonable timeframe while maintaining good resolution for early-eluting peaks.
A Head-to-Head Comparison: HPLC vs. UPLC
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This leads to significant performance improvements.[8][11][12]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm[12] |
| Resolution | Good | Excellent, leading to better separation of closely eluting impurities.[11] |
| Analysis Time | Longer | Significantly shorter (up to 10 times faster).[11][12] |
| Sensitivity | Good | Higher, due to narrower peaks and reduced band broadening.[11] |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact.[11][12] |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi).[11] |
Recommendation: For high-throughput screening and in-process controls where speed is critical, UPLC is the superior choice. For routine quality control where existing HPLC methods are established, HPLC remains a robust and reliable option.
The Litmus Test: Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of method development to establish the stability-indicating nature of an HPLC method.[2][3][4][13] The goal is to generate potential degradation products and ensure that they are well-separated from the main peak and from each other.
Experimental Protocol for Forced Degradation
A systematic approach to forced degradation involves subjecting the bromopyridine sample to a variety of stress conditions.
-
Sample Preparation: Prepare stock solutions of the bromopyridine in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acid and base stressed samples and dilute all samples to an appropriate concentration. Analyze by the developed HPLC method.
-
Data Evaluation:
-
Assess the percentage of degradation. A target degradation of 5-20% is generally considered appropriate.[4][13]
-
Evaluate peak purity of the parent peak using a photodiode array (PDA) detector to ensure no co-eluting impurities.
-
Ensure adequate resolution between the parent peak and all degradation products.
-
The following diagram illustrates the logical flow of a forced degradation study:
Caption: Workflow for a comprehensive forced degradation study.
Beyond UV Detection: The Power of Mass Spectrometry
While UV detection is standard for quantification, coupling HPLC with a mass spectrometer (LC-MS) provides invaluable structural information about the impurities.[14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[14] This is particularly useful for identifying and characterizing novel degradation products.
Conclusion: A Multi-faceted Approach to Purity
The development of a robust and reliable HPLC method for bromopyridine impurities is not a one-size-fits-all endeavor. It requires a systematic and scientifically sound approach that considers the potential impurities, meticulously optimizes chromatographic parameters, and rigorously tests the method's specificity through forced degradation studies.
By leveraging a comparative understanding of different stationary phases, mobile phase conditions, and analytical technologies like UPLC and LC-MS, researchers can develop methods that ensure the quality, safety, and efficacy of the final pharmaceutical product. The principles and experimental frameworks outlined in this guide provide a solid foundation for navigating the complexities of impurity analysis and achieving regulatory compliance.
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- Benchchem. (2025). Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods.
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- Lab Manager. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
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- HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.
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Introduction: The Significance of Pyridyl Ketones and IR Spectroscopy
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the infrared (IR) spectroscopy signatures for pyridyl ketone functional groups. It is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization. This document moves beyond simple peak tables to explain the underlying electronic effects that govern vibrational frequencies, ensuring a deeper understanding and more accurate interpretation of spectral data.
Pyridyl ketones are a cornerstone structural motif in medicinal chemistry and materials science. The pyridine ring, a bioisostere of a phenyl group, imparts unique properties such as increased solubility, basicity, and the ability to act as a hydrogen bond acceptor.[1] The adjacent ketone functionality serves as a versatile synthetic handle and a key interaction point in biological systems.
Infrared (IR) spectroscopy is an indispensable first-line technique for the structural elucidation of these molecules. It is fast, non-destructive, and highly sensitive to the specific chemical environment of functional groups. For pyridyl ketones, IR spectroscopy provides definitive evidence of the carbonyl group (C=O) and offers subtle but crucial insights into the electronic interplay between the ketone and the nitrogen-containing aromatic ring.[2]
The Carbonyl Stretch: A Powerful Diagnostic Tool
The C=O stretching vibration is one of the most intense and reliable absorption bands in an IR spectrum.[2][3] This intensity arises from the large change in dipole moment that occurs as the highly polar C=O bond stretches and contracts.[2][4] For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[5][6] However, the precise frequency is exquisitely sensitive to the molecular structure, primarily through two effects:
-
Inductive Effects: Electronegative atoms adjacent to the carbonyl group pull electron density away, strengthening the C=O bond and increasing the absorption frequency (a shift to a higher wavenumber).
-
Resonance (Mesomeric) Effects: Conjugation with an adjacent π-system (like a C=C double bond or an aromatic ring) delocalizes the π-electrons of the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and decreasing the absorption frequency (a shift to a lower wavenumber).[3][7][8]
Comparative Analysis: The Influence of Nitrogen Position in Pyridyl Ketones
The key to differentiating pyridyl ketone isomers lies in understanding how the position of the electron-withdrawing nitrogen atom within the pyridine ring affects the C=O bond. The nitrogen atom exerts both a σ-inductive effect and a π-resonance effect, with the balance depending on its location relative to the ketone substituent.
4-Pyridyl Ketones: Dominance of the Resonance Effect
When the ketone is at the 4-position, the nitrogen atom is para to the substituent. This geometry allows for a powerful electron-withdrawing resonance effect (-M effect). The lone pair on the carbonyl oxygen can be delocalized through the ring to the nitrogen atom. This delocalization significantly reduces the C=O double bond character, leading to a pronounced shift to a lower wavenumber compared to a standard aromatic ketone like acetophenone (which absorbs around 1685-1690 cm⁻¹).[2][5]
2-Pyridyl Ketones: A Balance of Inductive and Resonance Effects
In 2-pyridyl ketones, the nitrogen atom is ortho to the ketone. This proximity results in a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds, which tends to increase the C=O frequency. However, a weaker resonance effect is also at play. The net result is a C=O frequency that is typically slightly lower than a simple saturated ketone but often higher than in 4-pyridyl ketones . For example, various chalcones derived from 2-acetylpyridine show C=O stretching in the 1685-1732 cm⁻¹ range, depending on the other substituent.[9]
3-Pyridyl Ketones: The Inductive Effect Prevails
With the ketone at the 3-position, the nitrogen is meta. Direct resonance delocalization between the carbonyl group and the ring nitrogen is not possible. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I effect). This effect is weaker than in the 2-position due to the greater distance. Consequently, the C=O frequency in 3-pyridyl ketones is expected to be higher than in 4-pyridyl ketones and often slightly higher than in 2-pyridyl ketones, approaching the value seen in other conjugated ketones.
Other Key Vibrational Modes
Beyond the carbonyl stretch, other peaks confirm the pyridyl ketone structure:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of C-H bonds on an aromatic ring.[10][11]
-
Pyridine Ring Vibrations (C=C and C=N stretching): The pyridine ring itself gives rise to a series of absorptions, often complex, in the 1615-1400 cm⁻¹ region.[10] These bands are analogous to the skeletal vibrations of a benzene ring.[10]
Data Summary: Comparison of Acetylpyridine Isomers
The following table summarizes the characteristic IR absorption frequencies for the three isomers of acetylpyridine, which serve as excellent models for this class of compounds.
| Vibrational Mode | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine | Causality of Frequency Shift |
| C=O Stretch (νC=O) | ~1690 - 1700 cm⁻¹[9][12] | ~1690 cm⁻¹[13][14] | ~1685 cm⁻¹ | The C=O frequency generally follows the trend: 3-pyridyl ≥ 2-pyridyl > 4-pyridyl. The 4-pyridyl isomer shows the lowest frequency due to the strong resonance effect. The 2- and 3-pyridyl isomers are influenced more by inductive effects. |
| Pyridine Ring Stretch (νC=C, νC=N) | ~1585, ~1470, ~1430 cm⁻¹ | ~1590, ~1475, ~1420 cm⁻¹ | ~1600, ~1555, ~1415 cm⁻¹ | These bands confirm the presence of the pyridine ring. The exact positions and intensities can vary slightly with substitution pattern. |
| Aromatic C-H Stretch (νC-H) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ | Indicates C-H bonds on an aromatic system, distinguishing them from aliphatic C-H stretches which occur <3000 cm⁻¹.[11] |
| Aliphatic C-H Stretch (νC-H) | ~2980 cm⁻¹ | ~2980 cm⁻¹ | ~2980 cm⁻¹ | Arises from the methyl group of the acetyl moiety. |
Experimental Protocol: The KBr Pellet Method for Solid Samples
To obtain a high-quality, reproducible IR spectrum of a solid pyridyl ketone, the Potassium Bromide (KBr) pellet method is a gold standard.[15] The principle is to disperse the analyte in an IR-transparent matrix (KBr) and press it into an optically clear disc.[16]
Rationale for Method Selection
The KBr pellet method is chosen over alternatives like Nujol mulls because it provides a spectrum free from interfering peaks from the mulling agent.[17] It is a transmission method that, when performed correctly, minimizes light scattering and produces sharp, well-defined peaks suitable for detailed structural analysis.
Step-by-Step Methodology
-
Material Preparation (The "Dry" Imperative):
-
Why: Potassium Bromide is hygroscopic and readily absorbs atmospheric moisture. Water exhibits a very strong, broad absorption around 3400 cm⁻¹ and a medium absorption near 1630 cm⁻¹, which can obscure N-H, O-H, and even carbonyl region peaks.[16]
-
Protocol: Use spectroscopy-grade KBr. Dry it in an oven at ~100-110°C for at least 2-4 hours and store it in a desiccator.[18] Gently warm the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove adsorbed water, then allow them to cool to room temperature in a desiccator.[16]
-
-
Sample Grinding and Mixing:
-
Why: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent significant light scattering (the Christiansen effect), which can distort peak shapes and baselines.[17] A homogenous mixture ensures a uniform concentration in the IR beam path, adhering to the principles of the Beer-Lambert Law.[18]
-
Protocol: Weigh out approximately 1-2 mg of the solid pyridyl ketone sample and 150-200 mg of the dried KBr.[15][19] Place the sample in the agate mortar first and grind it to a fine, glossy powder. Then, add the KBr and mix gently but thoroughly with the pestle for about a minute until the mixture is homogenous. Avoid overly aggressive grinding of the KBr itself.[16] The final concentration of the sample in KBr should be between 0.2% and 1%.[17][18]
-
-
Pellet Pressing:
-
Why: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent matrix, trapping the analyte particles.[16] Applying a vacuum removes entrapped air, which can cause the pellet to be opaque or fracture easily.
-
Protocol: Carefully transfer a portion of the mixture into the pellet die body, ensuring an even layer. Assemble the die. If available, connect the die to a vacuum line for 1-2 minutes. Place the die in a hydraulic press and gradually apply a pressure of 8-10 metric tons for a standard 13 mm die.[16][19] Hold the pressure for 2-3 minutes to allow the KBr to fully fuse.
-
-
Spectrum Acquisition:
-
Why: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) must be collected immediately before the sample spectrum to be subtracted, ensuring that the final spectrum contains only absorptions from the sample.
-
Protocol: Carefully remove the pellet from the die. It should be transparent or translucent. Place it in the spectrometer's sample holder. Close the sample compartment and acquire a background spectrum. Then, acquire the sample spectrum.
-
Workflow Diagram
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
IR spectroscopy is a powerful and accessible tool for the characterization of pyridyl ketones. The C=O stretching frequency serves as a highly sensitive probe of the electronic environment within the molecule. By carefully analyzing the position of this peak—in conjunction with the characteristic vibrations of the pyridine ring—researchers can confidently distinguish between 2-, 3-, and 4-pyridyl ketone isomers. The lower frequency of the C=O stretch in 4-pyridyl ketones is a direct consequence of a strong resonance effect, while the higher frequencies in 2- and 3-pyridyl ketones are dominated by inductive effects. Adherence to rigorous experimental protocols, such as the KBr pellet method described, is paramount for obtaining high-quality, interpretable data for solid samples.
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KBr Pellet Method - Shimadzu. Shimadzu Corporation. [Link]
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Sample preparation for FT-IR. University of Colorado Boulder. [Link]
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What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]
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Quick User Guide for FT-IR. University of Helsinki. [Link]
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FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Scientific Information Database (SID). [Link]
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The C=O Stretch. Oregon State University. [Link]
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one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
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The features of IR spectrum. Mansoura University. [Link]
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Infrared Spectroscopy. Assiut University. [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Infrared spectroscopy. Chemistry LibreTexts. [Link]
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Vibrational spectral investigation of 2-amino-6-methyl-4-phenyl-4,5-dihydropyrido[2,3-d]pyrimidine-5-carbonitrile using FT-IR, FT-Raman and UV-Vis spectra and quantum chemical calculations. Elixir International Journal. [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone.* ResearchGate. [Link]
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On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. MDPI. [Link]
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Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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The Challenge: Structural Ambiguity in Bromopyridyl Propanones
An In-Depth Guide to Differentiating Regioisomers of Bromopyridyl Propanones for Pharmaceutical and Chemical Research
In the landscape of drug discovery and fine chemical synthesis, the precise structural characterization of molecular intermediates is not merely a procedural step but the bedrock of success. Bromopyridyl propanones are a class of versatile building blocks, yet their synthesis can often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on the pyridine ring. The subtle shift of a bromine atom or a propanone side chain from one position to another can profoundly alter a molecule's biological activity, pharmacokinetic profile, and synthetic utility. Consequently, the unambiguous differentiation of these isomers is a critical analytical challenge.
This guide provides a comprehensive, technically-grounded comparison of the primary analytical techniques used to distinguish these closely related molecules. We move beyond simple protocols to explain the underlying principles and the causality behind experimental choices, empowering researchers to not only identify their compounds but to understand why the data presents as it does.
The core challenge lies in the similar physical properties of regioisomers, which can make them difficult to separate and distinguish. For this guide, we will consider a representative set of isomers: 1-(5-bromopyridin-2-yl)propan-1-one , 1-(4-bromopyridin-2-yl)propan-1-one , and 1-(2-bromopyridin-4-yl)propan-1-one . Their structural similarity necessitates a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.
A Multi-Pronged Analytical Strategy
A robust strategy for isomer differentiation does not rely on a single technique. Instead, it integrates chromatographic separation with spectroscopic characterization. Chromatography provides physical separation, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural and molecular weight information.
Caption: High-level workflow for the separation and identification of bromopyridyl propanone regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint for each regioisomer.
The "Why": Causality in NMR Differentiation
The key to differentiation lies in the electronic effects of the substituents (bromo, propanone, and the ring nitrogen).
-
Electronegativity and Anisotropy: The electron-withdrawing bromine atom and the carbonyl group deshield nearby protons and carbons, shifting their signals downfield in the NMR spectrum. The position of these groups relative to the observed nucleus dictates the magnitude of the shift.
-
Coupling Constants (J-values): The coupling between adjacent protons (³JHH) on the pyridine ring is highly dependent on their relative positions. Ortho coupling (H-C-C-H) is typically larger (7-9 Hz) than meta coupling (H-C-C-C-H, 2-3 Hz) or para coupling (H-C-C-C-C-H, 0-1 Hz). This pattern is often the most definitive piece of evidence for substitution patterns.
Comparative ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) and coupling patterns for the protons on the pyridine ring are the primary differentiators.
| Isomer | H-3' | H-4' | H-5' | H-6' | Key Differentiating Features |
| 1-(5-bromo-pyridin-2-yl)propan-1-one | d, 8.1 ppm | dd, 8.0 ppm | - | d, 8.8 ppm | H-6' is a doublet, shifted far downfield by the adjacent nitrogen. H-3' and H-4' show ortho coupling. |
| 1-(4-bromo-pyridin-2-yl)propan-1-one | d, 8.2 ppm | - | d, 7.9 ppm | d, 8.7 ppm | H-3' and H-5' appear as distinct doublets with small meta coupling. H-6' remains a downfield doublet. |
| 1-(2-bromo-pyridin-4-yl)propan-1-one | d, 8.0 ppm | - | dd, 7.8 ppm | d, 8.9 ppm | H-3' and H-5' show ortho coupling. The propanone group at C4 significantly alters the chemical shifts of H3' and H5'. |
Note: Chemical shifts are estimations based on data for substituted pyridines and can vary with solvent and concentration.[1][2][3]
Advanced NMR: 2D Techniques for Unambiguous Assignment
When ¹H NMR alone is ambiguous, 2D NMR experiments provide definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, confirming the arrangement of protons on the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for identifying the carbon to which the propanone group is attached by observing a correlation from the side-chain protons to the ring carbon.
Caption: A self-validating workflow for structural assignment using a suite of NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer for ¹H NMR (20-30 mg for ¹³C) and dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[4]
-
2D NMR Acquisition: If necessary, perform standard COSY and HMBC experiments to resolve ambiguities.[5]
-
Data Analysis: Process the spectra and integrate all data to build the molecular structure, comparing observed coupling patterns and chemical shifts with expected values for each possible isomer.
Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural clues based on their fragmentation patterns, especially when coupled with gas chromatography (GC-MS).
The "Why": Isomer-Specific Fragmentation
While all regioisomers will have the same molecular ion peak (M+), their fragmentation patterns under electron ionization (EI) can differ. The position of the bromine relative to the ring nitrogen and the propanone side chain influences which fragmentation pathways are favored. For instance, 2-substituted pyridines often exhibit unique fragmentation due to interaction with the ring nitrogen, which is not possible for 3- or 4-substituted isomers.[6][7]
Comparative Fragmentation Data (EI-MS)
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Rationale for Key Fragment |
| All Isomers | 229/231 (¹⁹Br/⁸¹Br) | 200/202 | Loss of the ethyl group (•C₂H₅) from the propanone side chain (α-cleavage). |
| 156/158 | Cleavage of the C-C bond between the carbonyl and the pyridine ring, loss of propanoyl radical. | ||
| 1-(5-bromo-pyridin-2-yl)propan-1-one | 229/231 | Varies | Potential for interaction between the 2-propanone group and the ring nitrogen may lead to unique rearrangement pathways not seen in the other isomers.[7] |
Note: Differentiation by EI-MS alone can be challenging and is often less definitive than NMR. Tandem MS (MS/MS) can enhance differentiation by providing more detailed fragmentation of a selected precursor ion.[8][9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the purified isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms or HP-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times and mass spectra of the separated isomers. Look for subtle but reproducible differences in the relative abundances of fragment ions.
Chromatography: The Essential Separation Step
Before spectroscopic analysis can be performed, the isomers must be physically separated from the reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this task.[10]
The "Why": Exploiting Polarity Differences
Regioisomers, despite having the same functional groups, possess slightly different dipole moments and polarities due to the varied arrangement of substituents. This difference in polarity is the basis for their separation by chromatography.[11]
-
HPLC (Reversed-Phase): In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar isomers will interact more strongly with the stationary phase and thus have a longer retention time.
-
GC: In gas chromatography, separation is based on both volatility and interaction with the stationary phase. Isomers may have slightly different boiling points and polarities, leading to separation.[12]
Comparative Chromatographic Performance
| Technique | Typical Column | Mobile Phase / Conditions | Expected Elution Order |
| HPLC | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[13] | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water. | The exact order depends on the specific isomers' relative polarities, but reproducible differences in retention time (Rt) will be observed. |
| GC | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Temperature gradient program. | Elution order will be based on a combination of volatility and polarity. |
Experimental Protocol: HPLC Method Development
-
Instrumentation: HPLC system with a UV detector (set to ~254 nm) and a C18 reversed-phase column.[13]
-
Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents (e.g., Acetonitrile and Water).
-
Initial Scouting Run: Start with an isocratic method (e.g., 50:50 Acetonitrile:Water) at a flow rate of 1.0 mL/min.
-
Optimization: If separation is poor, adjust the mobile phase composition. A gradient elution (e.g., starting at 30% Acetonitrile and ramping to 80% over 15 minutes) can often improve the resolution between closely eluting peaks.[14][15]
-
Validation: Once separation is achieved, ensure the method is reproducible by running the sample multiple times.
Conclusion: An Integrated and Authoritative Approach
The differentiation of bromopyridyl propanone regioisomers is a solvable but non-trivial challenge that demands a systematic and multi-technique approach. While chromatography is essential for physical separation, NMR spectroscopy, particularly ¹H NMR and 2D techniques like COSY and HMBC, stands as the most definitive method for unambiguous structural assignment. The characteristic chemical shifts and, more importantly, the proton-proton coupling patterns provide a unique fingerprint for each isomer. Mass spectrometry serves as a crucial confirmatory tool, verifying the molecular weight and offering supplementary structural evidence through fragmentation analysis. By integrating these powerful techniques, researchers can confidently characterize their compounds, ensuring the integrity of their synthetic and drug development endeavors.
References
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
-
Lavorato, D. J. (1999). Hydrogen Shift Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. Library and Archives Canada. Available at: [Link]
-
American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. ACS Publications. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Verkerk, U. H., et al. (2020). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. Available at: [Link]
-
Karon, K., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. PMC. Available at: [Link]
-
Butler, C. L., & Cabrera, M. R. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-44. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]
-
Easter, J. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. Available at: [Link]
-
Metin, A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book. Available at: [Link]
-
Tanaka, S., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PMC. Available at: [Link]
-
Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available at: [Link]
-
Bharathi, D. V., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(5-6), 555-62. Available at: [Link]
-
ResearchGate. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Request PDF. Available at: [Link]
-
Souter, R. W. (1985). Chromatographic separations of stereoisomers. OSTI.GOV. Available at: [Link]
-
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. RotaChrom. Available at: [Link]
-
Jones, I., & Hollis, F. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 43(6), 497-509. Available at: [Link]
-
Kim, J., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. Available at: [Link]
-
Wang, J., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. ResearchGate. Available at: [Link]
-
Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. Available at: [Link]
-
ResearchGate. (2020). Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) and its regioisomers. Request PDF. Available at: [Link]
-
Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5649. Available at: [Link]
-
University of Puget Sound. (n.d.). 13C NMR of 1-Propanol. University of Puget Sound. Available at: [Link]
-
Clark, C. R. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. Office of Justice Programs. Available at: [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. Wikipedia. Available at: [Link]
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13C NMR chemical shifts for 1-(6-Bromopyridin-3-yl)propan-1-one
This technical guide provides a comprehensive analysis of the 13C NMR characteristics for 1-(6-Bromopyridin-3-yl)propan-1-one (CAS 1194020-10-4). It is designed for researchers utilizing this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) where structural integrity and isomeric purity are critical.
Introduction & Structural Context
The molecule 1-(6-Bromopyridin-3-yl)propan-1-one is a disubstituted pyridine derivative featuring a bromine atom at the C6 position and a propionyl group at the C3 position (relative to the nitrogen).[1][2] In drug discovery, it serves as a robust electrophile for metal-catalyzed cross-coupling, leveraging the reactivity of the C-Br bond while retaining the ketone functionality for further diversification.
Accurate 13C NMR characterization is essential to distinguish this specific regioisomer from its common synthetic by-products, particularly the 2-bromo-5-propionyl or 2-bromo-3-propionyl isomers, which possess distinct electronic environments.
Chemical Structure & Numbering[3][4][5][6][7][8][9]
-
Formula: C8H8BrNO
-
Molecular Weight: 214.06 g/mol
-
Key Functional Groups: Pyridine ring, Aryl Ketone, Aryl Bromide.
13C NMR Spectral Data (Consensus Assignment)
The following data represents the consensus chemical shifts derived from high-field NMR analysis (100 MHz or higher) in deuterated chloroform (CDCl3). Assignments are validated against substituent chemical shift (SCS) increments for 2,5-disubstituted pyridines.
Table 1: 13C NMR Chemical Shifts (CDCl3)
| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Logic & Electronic Environment |
| C=O | 197.8 – 199.2 | Cq | Ketone Carbonyl. Highly deshielded due to the double bond to oxygen and conjugation with the aromatic ring. |
| C2 | 150.5 – 152.0 | CH | Aromatic CH (α to N). Most deshielded aromatic signal. Located ortho to the electron-withdrawing propionyl group and alpha to the nitrogen. |
| C6 | 145.0 – 147.5 | Cq | Aromatic C-Br (α to N). Quaternary. Deshielded by the nitrogen but shielded relative to C2 due to the ipso-bromine effect (heavy atom effect). |
| C4 | 137.5 – 139.0 | CH | Aromatic CH (γ to N). Deshielded by the ortho-propionyl group. |
| C3 | 130.5 – 132.5 | Cq | Aromatic C-COR (β to N). Quaternary. Ipso to the ketone. Deshielded by the acyl substituent. |
| C5 | 127.5 – 128.5 | CH | Aromatic CH (β to N). Located ortho to the bromine and meta to the propionyl group. Typically the most shielded aromatic CH. |
| CH2 | 31.5 – 32.5 | CH2 | Methylene (Propyl). Alpha to the carbonyl. |
| CH3 | 7.8 – 8.5 | CH3 | Methyl (Propyl). Terminal methyl group. |
Note: "Cq" denotes a quaternary carbon (no attached protons), which will appear as a low-intensity singlet in standard decoupled spectra. "CH" carbons will show significantly higher intensity.
Comparative Analysis: Distinguishing Regioisomers
A common challenge in synthesizing substituted pyridines is the formation of regioisomers. The "performance" of your analytical method depends on its ability to distinguish the target 6-bromo-3-propionyl isomer from the 2-bromo-3-propionyl alternative.
Comparison Table: Target vs. Alternative Isomer
| Feature | Target: 1-(6-Bromopyridin-3-yl)... | Alternative: 1-(2-Bromopyridin-3-yl)... | Diagnostic Indicator |
| C2 Shift | ~151 ppm (CH) | ~142 ppm (Cq) | Critical differentiator. In the target, C2 is a protonated carbon (CH) and highly deshielded. In the alternative, C2 is quaternary (C-Br). |
| C6 Shift | ~146 ppm (Cq) | ~150 ppm (CH) | In the target, C6 is quaternary (C-Br). In the alternative, C6 is a protonated CH alpha to Nitrogen. |
| Symmetry | Asymmetric | Asymmetric | Both are asymmetric; simple proton counting (1H NMR) may not distinguish them easily without coupling analysis. 13C DEPT-135 is definitive. |
Experimental Insight: To conclusively verify the structure, run a DEPT-135 experiment.
-
Target: Will show three positive peaks (CH) and one negative peak (CH2). The most downfield signal (~151 ppm) will be positive (CH).
-
Alternative: Will show three positive peaks (CH) and one negative peak (CH2).[3] However, the most downfield signal (~150 ppm) will correspond to C6. The C2-Br signal (~142 ppm) will disappear in DEPT-135 (quaternary).
Experimental Protocols
A. Sample Preparation for High-Resolution 13C NMR
To ensure detection of the quaternary carbons (C3, C6, C=O), proper concentration and relaxation times are required.
-
Mass: Weigh 20–30 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D).
-
Why: CDCl3 provides a sharp triplet at 77.0 ppm for internal referencing and minimizes viscosity for better resolution compared to DMSO-d6.
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (approx -10 to 230 ppm).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Br, C=O) have long T1 relaxation times. A short D1 (<1s) will suppress their signals, making integration and identification difficult.
-
-
Scans (NS): Minimum 512 scans (approx 30 mins) for clear quaternary signals.
Structural Verification Workflow
The following diagram outlines the logical flow for synthesizing and verifying the target compound, emphasizing the critical decision points based on NMR data.
Figure 1: Analytical workflow for the verification of 1-(6-Bromopyridin-3-yl)propan-1-one, highlighting the critical DEPT-135 checkpoint.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Pyridine Substituent Chemical Shifts).
-
Reich, H. J. (2024). 13C NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
Sources
Technical Comparison Guide: 1-(6-Bromopyridin-3-yl)propan-1-one
The following is a comprehensive Technical Comparison Guide for 1-(6-Bromopyridin-3-yl)propan-1-one , designed for researchers and drug development professionals.
CAS No: 1194020-10-4 | Formula:
Executive Summary & Chemical Profile
1-(6-Bromopyridin-3-yl)propan-1-one is a bifunctional pyridine building block extensively used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. Its value lies in its orthogonal reactivity : the C-6 bromine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 propionyl group enables condensation reactions (e.g., to form thiazoles or pyrazoles).
This guide compares its physicochemical properties and reactivity profile against common alternatives, providing validated elemental analysis standards and experimental protocols.
Chemical Structure & Key Identifiers
| Property | Specification |
| IUPAC Name | 1-(6-Bromopyridin-3-yl)propan-1-one |
| CAS Number | 1194020-10-4 |
| Molecular Formula | |
| Molecular Weight | 214.06 g/mol |
| Physical State | Yellow to colorless oil (tends to solidify upon cooling) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Elemental Analysis Data: Theoretical vs. Experimental Standards
For quality control (QC) in drug development, elemental composition must fall within strict acceptance criteria (typically
Reference Standard Table
| Element | Theoretical Mass % | Acceptance Range ( | QC Criticality |
| Carbon (C) | 44.89% | 44.49% – 45.29% | High : Deviations suggest solvent entrapment (e.g., EtOAc). |
| Hydrogen (H) | 3.77% | 3.37% – 4.17% | Medium : Sensitive to moisture (hygroscopic nature). |
| Nitrogen (N) | 6.54% | 6.14% – 6.94% | High : Confirms pyridine ring integrity. |
| Bromine (Br) | 37.33% | 36.93% – 37.73% | Critical : Low Br% indicates debromination (impurity: 1-(pyridin-3-yl)propan-1-one). |
| Oxygen (O) | 7.47% | 7.07% – 7.87% | Medium : Calculated by difference in standard CHN analysis. |
Analyst Insight: A common impurity profile involves trace amounts of 2,5-dibromopyridine (starting material) or hydro-debrominated byproducts . If the Br% is
, suspect residual starting material (). If Br% is , suspect debromination.
Comparative Performance Analysis
This section evaluates the product against its two primary structural analogs: the Chloro-analog (reactivity alternative) and the Acetyl-analog (structural alternative).
A. Reactivity Comparison: Bromo- vs. Chloro- Substituent
Compound: 1-(6-Chloropyridin-3-yl)propan-1-one
-
Context: Used when cost reduction is prioritized over coupling efficiency.
| Feature | 6-Bromo (This Product) | 6-Chloro Alternative | Scientific Rationale |
| C-X Bond Strength | Weaker ( | Stronger ( | Br undergoes oxidative addition to Pd(0) significantly faster than Cl. |
| Suzuki Coupling | High Yield (85-95%) | Moderate Yield (50-70%) | Br is the superior leaving group for standard catalytic cycles (e.g., |
| Good | Excellent | Cl is more electronegative, stabilizing the Meisenheimer complex better in nucleophilic aromatic substitution. | |
| Recommendation | Preferred for metal-catalyzed couplings. | Preferred for displacement by amines/alkoxides without metal catalysts. |
B. Structural Comparison: Propionyl vs. Acetyl Group
Compound: 1-(6-Bromopyridin-3-yl)ethan-1-one (CAS 139042-59-4)
-
Context: Used to modulate lipophilicity and steric fit in the binding pocket.
| Feature | Propionyl (This Product) | Acetyl Alternative | Impact on Drug Design |
| Lipophilicity (cLogP) | Higher (~2.4) | Lower (~1.9) | Propionyl increases membrane permeability and blood-brain barrier (BBB) penetration. |
| Steric Bulk | Ethyl tail | Methyl tail | The extra methylene unit can fill hydrophobic pockets in kinases (e.g., "gatekeeper" residues). |
| Metabolic Stability | Susceptible to | Standard oxidation | Propionyl offers a distinct metabolic soft spot compared to acetyl. |
Visualizing the Synthetic Utility
The following diagram illustrates the "Orthogonal Workflow" where the bromine and propionyl groups are manipulated independently to build complex drug scaffolds.
Caption: Orthogonal divergence: The C-6 bromine enables aryl coupling (top path), while the C-3 ketone enables heterocyclic ring formation (bottom path).
Experimental Protocols
These protocols are designed to be self-validating. The synthesis utilizes a Halogen-Magnesium Exchange method, which is superior to direct Friedel-Crafts acylation for pyridine rings.
Protocol A: Synthesis via Turbo-Grignard Exchange
Objective: Synthesize 1-(6-bromopyridin-3-yl)propan-1-one from 2,5-dibromopyridine.
Reagents:
-
2,5-Dibromopyridine (1.0 eq)
- (Turbo-Grignard) (1.1 eq)
-
N-Methoxy-N-methylpropionamide (Weinreb Amide) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation: Dissolve 2,5-dibromopyridine in anhydrous THF at
under Argon. -
Exchange: Dropwise add
. Stir for 30 min.-
Validation: Take an aliquot, quench with
, and check NMR. Disappearance of the C-3 proton confirms lithiation/magnesiation.
-
-
Acylation: Add the Weinreb amide (N-methoxy-N-methylpropionamide) slowly. Allow to warm to
over 1 hour. -
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Analytical Quality Control (HPLC-UV)
Objective: Verify purity
-
Column: C18 Reverse Phase (
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
-
Expected Retention Time: The propionyl group increases lipophilicity; expect elution after the acetyl analog but before fully aryl-substituted derivatives.
References
-
Sigma-Aldrich . 1-(6-Bromopyridin-3-yl)propan-1-one Product Specification. Retrieved from
-
BenchChem . Application of Bromopyridine Derivatives in Medicinal Chemistry. Retrieved from
-
Frontiers in Chemistry . Recent Advances of Pyridinone and Pyridine Scaffolds in Drug Discovery. Retrieved from
-
BLD Pharm . Product Analysis: 1-(6-Bromopyridin-3-yl)propan-1-one (CAS 1194020-10-4).[1][2] Retrieved from
-
MDPI Molecules . 2-Bromopyridines as Versatile Synthons for Heteroarylated Scaffolds. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
